molecular formula C10H18O B158629 2-tert-Butylcyclohexanone CAS No. 1728-46-7

2-tert-Butylcyclohexanone

Cat. No. B158629
CAS RN: 1728-46-7
M. Wt: 154.25 g/mol
InChI Key: ZRYDPLOWJSFQAE-UHFFFAOYSA-N
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Description

2-tert-Butylcyclohexanone is a chemical compound with the molecular formula C10H18O . It has a molecular weight of 154.2493 . The IUPAC Standard InChI is InChI=1S/C10H18O/c1-10(2,3)8-6-4-5-7-9(8)11/h8H,4-7H2,1-3H3 .


Synthesis Analysis

The synthesis of 2-tert-Butylcyclohexanone involves the hydrogenation of 2-tert-butylphenol in the presence of a nickel/iron catalyst mixture . Another method involves the reduction of 4-tert-butylcyclohexanone with sodium borohydride .


Molecular Structure Analysis

The molecular structure of 2-tert-Butylcyclohexanone can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

The reduction of 2-tert-Butylcyclohexanone can be performed using hydride equivalents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . These reagents act as nucleophiles and deliver hydride to a ketone/aldehyde, generating a tetrahedral intermediate .


Physical And Chemical Properties Analysis

2-tert-Butylcyclohexanone has a density of 0.9±0.1 g/cm3, a boiling point of 199.1±0.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.3 mmHg at 25°C . It also has a molar refractivity of 46.0±0.3 cm3 .

Scientific Research Applications

1. Fragrance Synthesis

  • Application Summary: 2-tert-Butylcyclohexanone is used in the synthesis of fragrant compounds. The reaction of 2-tert-butylcyclohexanol with dimethyl carbonate results in 2-tert-butylcyclohexylmethyl carbonate .
  • Methods of Application: The process involves the reaction of 2-tert-butylcyclohexanol with dimethyl carbonate. This reaction results in the formation of 2-tert-butylcyclohexylmethyl carbonate .
  • Results or Outcomes: The synthesized compounds exhibit sensoric and fragrant characteristics .

2. Intermediate in Organic Synthesis

  • Application Summary: 2-tert-Butylcyclohexanol, a major metabolite of 2-tert-Butylcyclohexanone, is used in the synthesis of 2-tert-butylcyclohexyl methacrylate .
  • Methods of Application: The synthesis involves the reaction of 2-tert-Butylcyclohexanol with methacryloyl chloride in the presence of triethylamine .
  • Results or Outcomes: The outcome of this reaction is the formation of 2-tert-butylcyclohexyl methacrylate .

Safety And Hazards

When handling 2-tert-Butylcyclohexanone, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

2-tert-butylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-10(2,3)8-6-4-5-7-9(8)11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYDPLOWJSFQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047081
Record name 2-tert-Butylcyclohexanone
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butylcyclohexanone

CAS RN

1728-46-7
Record name 2-tert-Butylcyclohexanone
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Record name Cyclohexanone, 2-(1,1-dimethylethyl)-
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Record name Cyclohexanone, 2-(1,1-dimethylethyl)-
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Record name 2-tert-Butylcyclohexanone
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Record name 2-tert-butylcyclohexanone
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Record name 2-TERT-BUTYLCYCLOHEXANONE
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Synthesis routes and methods

Procedure details

A solution of 31.25 g. (0.20 mole) t-butylcyclohexanol in 80 ml. of ethyl ether was cooled to 10° C. To this was added dropwise, with stirring, a solution of 21.0 g. (0.07 mole) sodium dichromate dihydrate and 15.75 ml. (0.30 mole) concentrated sulfuric acid in 100 ml. water while maintaining the reaction mixture below 25° C. The mixture was then warmed to room temperature, stirred for two hours, poured onto ice-water, ether layer separated, the aqueous phase extracted again with ether and the combined extracts washed with water, sodium bicarbonate and dried (MgSO4). Evaporation of the ether afforded 30.6 g. (99%) of the desired ketone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
… Therefore, the 2-tert-butylcyclohexanone MOE for the repeated … for 2-tertbutylcyclohexanone, 16/0.0002, or 80000. In addition, the total systemic exposure to 2-tert-butylcyclohexanone (…
KL Cheo, TH Elliott, RCC Tao - Biochemical Journal, 1967 - ncbi.nlm.nih.gov
(±)-2-,(±)-3-and 4-tert.-Butylcyclohexanone are reduced in the rabbit to secondary alcohols, which are excreted extensively conjugated with glucuronic acid. 2. The major metabolite of (±…
Number of citations: 11 www.ncbi.nlm.nih.gov
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
… The clastogenic activity of 2-tert-butylcyclohexanone was … were treated with 2-tert-butylcyclohexanone in dimethyl sulfoxide (… 2-tert-Butylcyclohexanone did not induce binucleated cells …
P Kačer, M Kuzma, K Liberková, L Červený - Research on chemical …, 1998 - Springer
… A second part investigates the reactions of 2-tert-butylcyclohexanone (obtained by dehydrogenation of 2-tert-butylcyclohexanol) with diols resulting in the corresponding ketals. The …
Number of citations: 3 link.springer.com
B Silberová, L Cerveny - Reaction Kinetics and Catalysis Letters, 1999 - Springer
… the catalyst Ni/AI20~ During the hydrogenations, a higher content of the eis-isomer was attained, when simultaneously the final reaction mixture contained 2-tert-butylcyclohexanone. …
Number of citations: 7 link.springer.com
OM Kut, UR Daetwyler, G Gut - Industrial & engineering chemistry …, 1988 - ACS Publications
… It should be noted that 2-tert-butylcyclohexanone is treated as a single substituted cyclohexane derivative, since the carbonyl group does not perform free rotations. The equilibrium …
Number of citations: 9 pubs.acs.org
OM Kut, UR Daetwyler, G Gut - Industrial & engineering chemistry …, 1988 - ACS Publications
… -dependent selectivityof intermediate 2-tert-butylcyclohexanone. At temperatures below 200 C… expression for the catalyst coverage by 2- tert-butylcyclohexanone (eq 4) gives after some …
Number of citations: 15 pubs.acs.org
AM Api, D Belsito, D Botelho… - Food and …, 2019 - fragrancematerialsafetyresource …
… 2tert-butylcyclohexanone (1728-46-7; see Section 5). The mutagenic activity of read-across material 2-tert-butylcyclohexanone … were treated with 2-tert-butylcyclohexanone in dimethyl …
S Kim, KH Ahn, YW Chung - The Journal of Organic Chemistry, 1982 - ACS Publications
… A 12-ft 10% Carbowax 20M on 60/80-mesh Chromosorb W column was used to separatethe products in the cases of 2-tert-butylcyclohexanone (110 eC), 4-tert-butylcyclohexanone (…
Number of citations: 16 pubs.acs.org
DC Wigfield, FW Gowland - The Journal of Organic Chemistry, 1980 - ACS Publications
The kinetics of reduction of 15 cyclohexanones by lithium tri-tert-butoxyaluminohydride in tetrahydrofuran solvent are reported. The data confirm that the reaction is well represented by …
Number of citations: 11 pubs.acs.org

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